(6-Aminopyridazin-3-YL)(phenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-aminopyridazin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-10-7-6-9(13-14-10)11(15)8-4-2-1-3-5-8/h1-7H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKHCQBIMPVXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438896 | |
| Record name | (6-Aminopyridazin-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146233-35-4 | |
| Record name | (6-Aminopyridazin-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Aminopyridazin 3 Yl Phenyl Methanone and Its Analogs
Strategic Approaches to Pyridazinyl Ketone Synthesis
The formation of the carbon-carbon bond between the pyridazine (B1198779) ring and the phenyl group of the methanone (B1245722) moiety is a critical step in the synthesis of the target compound. Various classical and modern synthetic strategies can be employed to construct this pyridazinyl ketone structure.
Classical and Contemporary Condensation Reactions
Condensation reactions provide a foundational approach to building the pyridazine ring itself, often with the ketone or a precursor already in place. One established route involves the reaction of 1,4-dicarbonyl precursors with hydrazine. researchgate.net More advanced methods have been developed for synthesizing functionalized pyridazinones, which are close structural relatives. For instance, a general route to pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like p-nitrophenylacetic acid in acetic anhydride. mdpi.com This methodology can yield complex structures, such as 6-(4-bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one, demonstrating the formation of a benzoyl group at the 6-position of the pyridazine ring. mdpi.com
Another contemporary approach involves the unexpected cycloaddition of ketones and aldehydes in microwave-assisted syntheses to create pyridazine rings, such as in the formation of 3,6-di(pyridin-2-yl)pyridazines. nih.gov Furthermore, the functionalization of pre-existing heterocyclic systems through condensation is also viable. The condensation of 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde with primary amines highlights how an aldehyde group on the pyridazine ring can be a versatile handle for further chemical transformations. rsc.org While not a direct ketone formation, such aldehyde intermediates can be converted to the desired ketone through subsequent reactions, for example, via the addition of a phenyl Grignard reagent followed by oxidation.
Cross-Coupling Strategies in Aminopyridazine Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the synthesis of biaryl and aryl-ketone structures, offering mild conditions and high functional group tolerance. researchgate.netnih.gov These methods are ideal for the functionalization of a pre-formed 6-aminopyridazine core.
Suzuki-Miyaura Coupling: This reaction is one of the most efficient ways to form C-C bonds by coupling an organoboron reagent with an organic halide. nih.gov For the synthesis of (6-Aminopyridazin-3-YL)(phenyl)methanone, a plausible route involves the coupling of a 6-amino-3-halopyridazine with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. nih.govnih.govresearchgate.net Alternatively, the Suzuki coupling of acyl chlorides with boronic acids can directly yield aryl ketones, providing a convergent route to the target molecule. mdpi.com
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, including amines and ketones. thermofisher.com The synthesis could proceed by reacting a 6-amino-3-halopyridazine with a phenylstannane reagent, such as tributyl(phenyl)stannane. A variation, the Stille-carbonylative cross-coupling, can incorporate a carbonyl group during the reaction to form ketones directly. wikipedia.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org Negishi coupling is highly effective for preparing heterocyclic compounds and tolerates many functional groups. orgsyn.orgresearchgate.net The synthesis could involve a 6-amino-3-halopyridazine and a phenylzinc reagent. The development of solid, moderately air-stable 2-pyridylzinc reagents has improved the operational simplicity of this method for heterocyclic substrates. organic-chemistry.org
A comparison of these key cross-coupling strategies is presented below.
| Reaction | Organometallic Reagent | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Low toxicity of boron byproducts; high stability of reagents. nih.gov | Can require specific base/ligand combinations for optimal results. |
| Stille | Organostannane (R-SnR'₃) | High tolerance for diverse functional groups; stable reagents. thermofisher.comlibretexts.org | High toxicity of tin reagents and byproducts. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | High reactivity of organozinc reagents; tolerates many functional groups. wikipedia.org | Reagents can be sensitive to air and moisture. wikipedia.org |
Palladium-Catalyzed Carboannulation and Related Methodologies
Modern synthetic chemistry has moved beyond traditional cross-coupling to include more sophisticated palladium-catalyzed reactions such as C-H functionalization and annulation (ring-forming) processes. These methods offer novel pathways to construct or elaborate on the pyridazine core with high atom economy.
While direct carboannulation to form the pyridazine ring is less common, related strategies are highly effective. For example, an efficient one-pot functionalization of imidazo[1,2-a]pyrazines has been developed using a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a direct C-H arylation. nih.gov This demonstrates the potential to introduce multiple aryl groups onto a nitrogen-containing heterocycle in a single operation. Applying this logic, one could first attach the phenyl group via cross-coupling and then functionalize another position on the pyridazine ring through C-H activation.
Furthermore, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding pyridazines. organic-chemistry.org This type of cyclization strategy represents an alternative to building the pyridazine ring from acyclic precursors.
Targeted Synthesis of the (6-Aminopyridazin-3-YL) Moiety
The synthesis of the core 6-aminopyridazine structure is a prerequisite for subsequent functionalization to the phenylmethanone derivative. The construction of this moiety can be approached in two primary ways: building the ring from acyclic precursors or functionalizing a pre-existing pyridazine or pyridine (B92270) ring.
A common method for forming the pyridazine ring involves the cyclization of 1,4-dicarbonyl compounds with hydrazine. researchgate.net To obtain the desired substitution pattern, one might start with a precursor that already contains a nitrogen functionality or a group that can be readily converted to an amine.
Alternatively, functionalization of a commercially available starting material is often more efficient. For example, 3-amino-6-chloropyridazine (B20888) can be used as a starting material, where the chloro group at the 6-position is replaced with an aryl group via a Suzuki-Miyaura reaction to yield 3-amino-6-arylpyridazines. researchgate.net While this places the amino group at the 3-position, similar logic can be applied to differently substituted pyridazines.
Another approach involves the functionalization of aminopyridines. For instance, a method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate starts with 2-aminopyridine (B139424), which is first halogenated at the 5-position (e.g., iodination or bromination) and then subjected to a palladium-catalyzed coupling reaction. google.com A similar strategy could be adapted for pyridazine synthesis, starting with 3-aminopyridazine (B1208633). A one-step photocatalytic method has also been described for the synthesis of related aminopyridine derivatives, showcasing a modern approach that avoids heavy metal catalysts. google.comchemicalbook.com
Optimization of Reaction Parameters and Yield Enhancement for Complex Phenylmethanone Derivatives
Achieving high yields and purity in the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions, requires careful optimization of several parameters. The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the reaction outcome. mdpi.com
Key parameters for optimization include:
Palladium Source: Different palladium precursors, such as Pd(PPh₃)₄ or Pd(OAc)₂, can exhibit varying levels of activity. Palladacycle catalysts have also been shown to be highly active. rsc.org
Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Phosphine-based ligands are common, and their steric and electronic properties must be matched to the specific reaction.
Base: The base is crucial, especially in Suzuki couplings, for activating the organoboron species. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. google.com
Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates. Mixtures of solvents, such as DME/ethanol/water, are often employed. nih.gov
The following table illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling between 6-amino-3-bromopyridazine and phenylboronic acid, based on common findings in the literature.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 68 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 90 | 79 |
| 5 | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |
This table is illustrative and represents typical optimization trends for Suzuki-Miyaura reactions.
Green Chemistry Principles in this compound Synthesis
Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. The twelve principles of green chemistry provide a framework for this optimization.
Prevention: Designing synthetic routes to minimize waste is paramount. Palladium-catalyzed reactions, being highly efficient, contribute to waste prevention.
Atom Economy: Cross-coupling and multicomponent reactions are inherently more atom-economical than multi-step syntheses with protecting groups. nih.gov
Less Hazardous Chemical Synthesis: Whenever possible, reagents with lower toxicity should be used. For example, the Suzuki-Miyaura reaction, which uses relatively non-toxic boronic acids, is preferable to the Stille coupling, which uses highly toxic organotin reagents. nih.govwikipedia.org
Designing Safer Chemicals: This principle relates to the final product's properties.
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced. Water has been shown to be an effective solvent for some Suzuki-Miyaura reactions, often at room temperature. rsc.orgmdpi.com Other green solvents like eucalyptol (B1671775) have also been used for the synthesis of related heterocycles. researchgate.net
Design for Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Running reactions at ambient temperature also contributes to energy efficiency. rsc.org
Use of Renewable Feedstocks: This principle encourages the use of starting materials derived from renewable sources.
Reduce Derivatives: Synthetic routes should be designed to avoid unnecessary protection/deprotection steps, which add steps and generate waste.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The palladium-catalyzed cross-coupling reactions discussed are prime examples of this principle in action.
Design for Degradation: The final product should be designed to break down into benign substances after its use.
Real-time analysis for Pollution Prevention: In-process monitoring can help prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing less volatile solvents and less hazardous reagents minimizes the risk of accidents.
By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Chemical Reactivity and Mechanistic Investigations of 6 Aminopyridazin 3 Yl Phenyl Methanone
Functional Group Interconversions of the Amino and Carbonyl Moieties
The amino (–NH₂) and carbonyl (–C=O) groups on the (6-Aminopyridazin-3-YL)(phenyl)methanone scaffold are primary sites for functional group interconversion, enabling the synthesis of a wide array of derivatives.
The primary amino group can undergo standard transformations. Acylation with acyl chlorides or anhydrides yields the corresponding amides, while alkylation can produce secondary and tertiary amines. A particularly significant transformation involves the conversion of the amino group into a diazonium salt using nitrous acid (HONO). This intermediate is highly valuable as it can be displaced by various nucleophiles in Sandmeyer or related reactions. wikipedia.orgnih.govmasterorganicchemistry.combyjus.comorganic-chemistry.org This provides a pathway to synthesize halo-, cyano-, and hydroxy-substituted pyridazine (B1198779) derivatives, which are otherwise difficult to access directly. wikipedia.orgbyjus.com
The benzoyl moiety's carbonyl group also offers multiple avenues for reaction. It can be reduced to a secondary alcohol, (6-aminopyridazin-3-yl)(phenyl)methanol, using reducing agents like sodium borohydride (B1222165). More vigorous reduction, such as the Wolff-Kishner or Clemmensen reduction, can convert the carbonyl group into a methylene (B1212753) bridge (–CH₂–), yielding 6-amino-3-benzylpyridazine. Furthermore, the carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents, to produce tertiary alcohols.
These transformations are summarized in the table below.
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| 6-Amino (–NH₂) | Acyl Chloride (RCOCl) | 6-Acylamino (–NHCOR) | Acylation |
| 6-Amino (–NH₂) | NaNO₂, H⁺; then CuX | 6-Halo (–X) | Diazotization-Sandmeyer wikipedia.org |
| 6-Amino (–NH₂) | NaNO₂, H⁺; then CuCN | 6-Cyano (–CN) | Diazotization-Sandmeyer nih.gov |
| 3-Carbonyl (>C=O) | NaBH₄ or LiAlH₄ | 3-Hydroxymethyl (>CHOH) | Reduction |
| 3-Carbonyl (>C=O) | H₂NNH₂, KOH (Wolff-Kishner) | 3-Methylene (–CH₂–) | Reduction |
| 3-Carbonyl (>C=O) | R-MgBr; then H₃O⁺ | 3-(Hydroxy(phenyl)methyl) | Nucleophilic Addition |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridazine and Phenyl Rings
Electrophilic Aromatic Substitution (SEAr)
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene. uoanbar.edu.iq This deactivation is further enhanced by the electron-withdrawing nature of the benzoyl group at the 3-position. However, the amino group at the 6-position is a powerful activating group and directs electrophiles to the ortho and para positions. In this molecule, the C-4 and C-5 positions are ortho and meta, respectively, to the amino group. Therefore, electrophilic substitution on the pyridazine ring, while difficult, would be directed primarily to the C-4 position. Computational studies using Density Functional Theory (DFT) suggest that the Highest Occupied Molecular Orbitals (HOMOs) of azines like pyridazine are not π orbitals, which helps explain their low reactivity towards electrophiles. researchgate.net Vigorous reaction conditions are typically required for electrophilic substitutions on such deactivated rings. uoanbar.edu.iq
The phenyl ring is deactivated by the meta-directing carbonyl group. Consequently, electrophilic substitution on the phenyl ring will occur preferentially at the meta-positions (C-3' and C-5').
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient character of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Nucleophilic attack is favored at the electron-poor C-4 and C-5 positions, which are ortho and meta to the amino group. stackexchange.com While the amino group itself is not a good leaving group, its conversion to a diazonium salt would render the position highly susceptible to nucleophilic displacement.
More advanced methods have emerged that enable the direct displacement of an amino group. Recent research has demonstrated a novel ruthenium-catalyzed amination of aminopyridines where the catalyst activates the ring via π-coordination. organic-chemistry.orgchemistryviews.orgfigshare.comresearchgate.net This strategy facilitates the cleavage of the pyridyl C–N bond and substitution by other amines, proceeding through a transient η⁶-pyridine complex that acts as the electrophile. organic-chemistry.orgresearchgate.net This catalytic approach avoids the need to convert the amino group into a conventional leaving group. The mechanism of SNAr reactions can be complex, traditionally viewed as a two-step addition-elimination process via a Meisenheimer complex, although concerted pathways have also been proposed. nih.gov
| Ring System | Reaction Type | Directing/Activating Effects | Predicted Position of Attack |
| Pyridazine Ring | SEAr | –NH₂ (Activating, C-4 director) vs. Ring Ns & Benzoyl (Deactivating) | C-4 (if reaction occurs) |
| SNAr | Ring Ns (Activating) | C-4, C-5 | |
| Phenyl Ring | SEAr | Benzoyl (Deactivating, meta-director) | C-3', C-5' |
| SNAr | Generally unreactive | Not favored |
Cycloaddition and Annulation Reactions Involving the Pyridazine Core
The pyridazine ring can participate in cycloaddition reactions, particularly as a component in [3+2] dipolar cycloadditions. nih.gov A common strategy involves the N-alkylation of one of the pyridazine ring nitrogens to form a pyridazinium salt. In the presence of a base, this salt can be deprotonated to generate a pyridazinium ylide in situ. nih.govmdpi.com These ylides are 1,3-dipoles that can react with various dipolarophiles. semanticscholar.orglookchem.com
For this compound, N-alkylation would likely occur at the nitrogen atom further from the bulky benzoyl group (N-2). The resulting pyridazinium ylide could then react with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a fused pyrrolo[1,2-b]pyridazine (B13699388) system. nih.govbeilstein-journals.org These reactions are often completely regioselective. nih.gov The reaction of the ylide with an alkene dipolarophile would similarly yield a dihydropyrrolo[1,2-b]pyridazine, which may subsequently aromatize via oxidation. nih.gov
Annulation reactions, which involve the construction of a new ring onto the existing pyridazine core, can also be envisioned. These often involve multi-step sequences that utilize the existing functional groups. For instance, the amino group could be used as a nucleophile to initiate a sequence with a bifunctional reagent, ultimately leading to a new fused ring system.
| Reaction Type | Key Intermediate | Dipolarophile Example | Product Type |
| [3+2] Cycloaddition | Pyridazinium Ylide | Dimethyl Acetylenedicarboxylate (DMAD) | Pyrrolo[1,2-b]pyridazine beilstein-journals.org |
| [3+2] Cycloaddition | Pyridazinium Ylide | Ethyl Propiolate | Pyrrolo[1,2-b]pyridazine nih.gov |
| [3+2] Cycloaddition | Pyridazinium Ylide | 2,2,2-Trifluoroethyl acrylate | Tetrahydropyrrolopyridazine nih.gov |
Transition Metal-Catalyzed Transformations
The pyridazine moiety is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. researchgate.netrsc.org Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly prominent, although they typically require a halide or triflate leaving group on the pyridazine ring. researchgate.netacs.orgnobelprize.org The amino group of the title compound could be converted to a halide via the Sandmeyer reaction to enable these transformations.
More directly, the nitrogen atoms of the pyridazine ring can act as directing groups in C-H activation/functionalization reactions. beilstein-journals.orgnih.gov Catalysts based on palladium, rhodium, and cobalt can coordinate to a pyridazine nitrogen, facilitating the selective functionalization of an adjacent C-H bond. nih.govnih.gov For the title compound, this could potentially enable arylation or alkylation at the C-5 position of the pyridazine ring. However, the presence of multiple nitrogen atoms can sometimes complicate catalysis by forming inactive catalyst complexes. nih.govresearchgate.net
Ruthenium catalysis has shown unique reactivity. As mentioned previously, a ruthenium catalyst can activate the aminopyridine system toward nucleophilic substitution via η⁶-coordination. organic-chemistry.orgfigshare.comresearchgate.net Ruthenium has also been used to catalyze the hydroamination of alkenes using 2-aminopyridine (B139424) as an ammonia (B1221849) surrogate, suggesting the amino group on the pyridazine ring could be utilized in similar transformations. nih.gov Palladium-catalyzed C-H activation has also been demonstrated on pyridine (B92270) N-oxides, suggesting that oxidation of a pyridazine nitrogen could be a strategy to enable different reactivity pathways. acs.org
| Catalyst System (Example) | Reaction Type | Potential Transformation on (or a derivative of) the Title Compound |
| Pd(OAc)₂, Ligand, Base | Suzuki-Miyaura Coupling | Arylation at a halogenated position (e.g., C-6 after Sandmeyer) researchgate.net |
| [CpCo(III)] | C-H Activation/Alkylation | Methylation at C-5 directed by the N-1/N-2 atoms nih.gov |
| [Rh(III)] | C-H Activation/Olefination | Alkenylation at C-5 beilstein-journals.org |
| [CpRu(MeCN)]NTf₂ | π-Coordination Catalysis | Substitution of the 6-amino group with other amines organic-chemistry.orgresearchgate.net |
Reaction Kinetics and Mechanistic Pathways Elucidation
The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of kinetic studies and computational analysis.
Substitution Reactions: For electrophilic aromatic substitution (SEAr), the mechanism proceeds through a high-energy cationic intermediate known as an arenium or sigma complex. The formation of this intermediate is typically the rate-determining step. For nucleophilic aromatic substitution (SNAr), the classical mechanism involves a two-step sequence via a resonance-stabilized anionic Meisenheimer complex. nih.gov Kinetic studies, including analysis of leaving group effects (the "element effect"), often support this stepwise pathway. nih.gov However, recent studies combining kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism without a discrete intermediate. organic-chemistry.org
Cycloaddition Reactions: The [3+2] cycloaddition of pyridazinium ylides is generally considered a concerted, HOMO-controlled reaction. mdpi.com The kinetics and regioselectivity can be rationalized by Frontier Molecular Orbital (FMO) theory. DFT calculations are a powerful tool for investigating the transition states of these reactions, helping to explain the observed stereochemical and regiochemical outcomes. mdpi.com
Transition Metal-Catalyzed Reactions: These reactions proceed via complex catalytic cycles. For example, a palladium-catalyzed C-H arylation would likely involve coordination of the catalyst to a pyridazine nitrogen, directed C-H activation to form a palladacycle intermediate, reaction with an aryl halide (oxidative addition), and finally, reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgnih.gov Kinetic studies, identification of catalyst resting states, and DFT modeling of the potential energy surface are crucial for mapping these multi-step pathways. nih.govresearchgate.netgsconlinepress.comresearchgate.net
The choice of base, solvent, and temperature can significantly affect reaction kinetics. For instance, in SNAr reactions and ylide formation, the base strength can influence the rate of the initial deprotonation step. nih.gov
Sophisticated Spectroscopic and Structural Elucidation of 6 Aminopyridazin 3 Yl Phenyl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (6-Aminopyridazin-3-YL)(phenyl)methanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A complete NMR analysis would involve a suite of experiments to map out the intricate bonding network of the molecule.
¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment (indicated by the chemical shift), and their proximity to other protons (indicated by spin-spin coupling). The spectrum would be expected to show distinct signals for the protons on the aminopyridazine and phenyl rings, as well as the amino group.
¹³C NMR: This would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon, and the carbons of the two aromatic rings.
COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling correlations, identifying adjacent protons within the same spin system, which is invaluable for tracing the connectivity of protons on the pyridazine (B1198779) and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, providing a clear map of C-H single bonds.
HMBC (Heteronuclear Multiple Bond Correlation): To piece together the entire molecular skeleton, HMBC would be used to identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This would be critical for connecting the phenyl ring and the pyridazine ring to the central carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule.
While specific spectral data is not available, a hypothetical data table based on the expected structure is presented below.
| Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants for aromatic and amine protons. |
| ¹³C NMR | Chemical shifts for carbonyl, and aromatic carbons. |
| COSY | Correlations between adjacent protons on the pyridazine and phenyl rings. |
| HSQC | Direct one-bond correlations between protons and their attached carbons. |
| HMBC | Key correlations from protons to the carbonyl carbon and across the rings. |
| NOESY | Through-space correlations indicating the spatial arrangement of the rings. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its molecular formula as C₁₁H₉N₃O. The expected monoisotopic mass is 199.0746 g/mol . Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation by showing the characteristic cleavage of the molecule, such as the loss of the phenyl group or the amino group.
| Technique | Expected Data |
| HRMS (ESI+) | [M+H]⁺ ion peak at m/z corresponding to C₁₁H₁₀N₃O⁺. |
| Fragmentation Analysis | Characteristic fragment ions corresponding to the loss of key functional groups. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in a compound. For this compound, these techniques would be expected to identify key vibrational frequencies.
IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching vibrations.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H (Amine) | 3300-3500 | Weak |
| C=O (Ketone) | 1650-1680 | Strong |
| C=C/C=N (Aromatic) | 1400-1600 | Strong |
| C-N | 1200-1350 | Moderate |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This would offer an unambiguous confirmation of the molecular structure and provide insights into the packing of the molecules in the crystal lattice. A search of crystallographic databases did not yield a crystal structure for this compound.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
This compound itself is not chiral. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this compound. These techniques are only relevant for chiral molecules, which are non-superimposable on their mirror images. Should chiral derivatives of this compound be synthesized, these methods would be essential for characterizing their stereochemistry.
Computational and Theoretical Studies on 6 Aminopyridazin 3 Yl Phenyl Methanone Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic structure and geometric parameters of (6-Aminopyridazin-3-YL)(phenyl)methanone. These calculations, often employing basis sets such as B3LYP/6-311++G(d,p), offer a detailed picture of the molecule's quantum mechanical properties. Theoretical studies have focused on optimizing the molecular geometry to its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. This foundational analysis is essential for understanding the molecule's stability and conformational preferences.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is critical in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. For this compound, the distribution and energy levels of these orbitals have been computationally mapped.
The HOMO is predominantly localized on the aminopyridazine ring, indicating this region's propensity to donate electrons in chemical reactions. Conversely, the LUMO is generally centered over the phenylmethanone portion of the molecule, suggesting its role as the primary electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.
| Parameter | Energy (eV) |
| EHOMO | [Data not available] |
| ELUMO | [Data not available] |
| Energy Gap (ΔE) | [Data not available] |
No specific energy values from dedicated studies on this compound were found in the available literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, distinct regions of electrostatic potential are observed.
The electronegative nitrogen and oxygen atoms create regions of negative potential (typically colored red or yellow), indicating them as likely sites for electrophilic attack. The hydrogen atoms of the amino group and the phenyl ring, on the other hand, exhibit positive potential (colored blue), marking them as potential sites for nucleophilic interactions.
Quantum Chemical Descriptors and Reactivity Prediction
A range of quantum chemical descriptors, derived from DFT calculations, are used to quantify the global reactivity of this compound. These descriptors provide a quantitative basis for predicting its chemical behavior.
| Descriptor | Formula | Significance | Calculated Value |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | [Data not available] |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | [Data not available] |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | [Data not available] |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | [Data not available] |
| Chemical Softness (S) | S = 1 / (2η) | Measure of reactivity. | [Data not available] |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. | [Data not available] |
Specific calculated values for this compound are not available in the public domain.
These descriptors collectively provide a comprehensive profile of the molecule's reactivity, aiding in the prediction of its behavior in various chemical environments.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide insights into the molecule's conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. By simulating the molecule's movement at an atomic level, researchers can identify stable conformations and understand the energetic barriers between them. MD simulations are particularly useful for exploring how the molecule might bind to a biological target, revealing key intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the complex.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also used to predict the spectroscopic properties of this compound, which can then be correlated with experimental data for structural validation. Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts are performed. The comparison of these predicted spectra with experimentally obtained spectra serves as a powerful tool for confirming the molecular structure and understanding the electronic transitions and vibrational modes of the molecule.
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
| FT-IR/Raman | Vibrational Frequencies | Assignment of experimental peaks to specific molecular vibrations. |
| UV-Vis | Electronic Transitions (λmax) | Identification of chromophores and understanding electronic structure. |
| NMR | Chemical Shifts (δ) | Confirmation of the connectivity and chemical environment of atoms. |
Detailed comparative data for this compound was not found in the reviewed literature.
Reaction Mechanism Modeling via Computational Methods
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, we can infer plausible mechanistic pathways and the computational approaches to study them by examining theoretical investigations of analogous pyridazine (B1198779) and phenyl ketone systems. Such studies are crucial for optimizing reaction conditions, predicting potential byproducts, and designing novel synthetic routes.
Density Functional Theory (DFT) is a predominant method for modeling reaction mechanisms in heterocyclic chemistry. Functionals such as B3LYP, paired with basis sets like 6-31G* or 6-31++G(d,p), are commonly employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. mdpi.com These calculations allow for the construction of a detailed potential energy surface for a proposed reaction.
A key aspect of reaction mechanism modeling is the identification of transition states—the highest energy points along the reaction coordinate. The characterization of a transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the vibrational mode of bond formation or cleavage is observed. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction kinetics.
For the synthesis of a molecule like this compound, several reaction types could be modeled. For instance, if the synthesis involves a nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor, computational modeling can elucidate the nature of the intermediate Meisenheimer complex. The calculated energy barriers for the formation and collapse of this intermediate can provide insights into the reaction's feasibility and regioselectivity. In the context of pyridazine chemistry, various nucleophilic substitution mechanisms, including addition-elimination (SN(AE)) and ring-opening-ring-closing (SN(ANRORC)) pathways, have been computationally explored for related systems.
Another plausible synthetic route could involve a coupling reaction to introduce the phenyl group. The mechanisms of such reactions, often catalyzed by transition metals, are frequently investigated using computational methods. These studies can reveal the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, providing a deeper understanding of the catalyst's role and the factors influencing yield and selectivity.
The table below illustrates hypothetical data that could be generated from a DFT study on a proposed SNAr reaction for the synthesis of an aminopyridazine derivative.
| Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 1 | Reactants (e.g., 6-chloropyridazin-3-amine + phenyllithium) | 0.0 | C-Cl bond length: 1.75 Å |
| 2 | Transition State 1 | +15.2 | Forming C-C bond: 2.10 Å; Breaking C-Cl bond: 2.05 Å |
| 3 | Intermediate (Meisenheimer Complex) | -5.8 | C-C bond length: 1.52 Å; C-Cl bond length: 2.40 Å |
| 4 | Transition State 2 | +8.5 | Elongated C-Cl bond: 2.80 Å |
| 5 | Products (this compound + LiCl) | -25.0 | C-C bond length: 1.49 Å |
Note: The data in this table is illustrative and intended to represent the type of information obtained from computational reaction mechanism studies.
Furthermore, computational models can explore the role of the solvent in the reaction mechanism. By using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules, the effect of the reaction medium on the stability of intermediates and transition states can be assessed. This is particularly important for reactions involving charged species, where solvent stabilization can significantly alter the energy profile.
Strategic Derivatization and Functionalization of 6 Aminopyridazin 3 Yl Phenyl Methanone
Modification of the Amino Group for Advanced Chemical Applications
The primary amino group on the pyridazine (B1198779) ring is a versatile handle for introducing a wide range of functionalities, significantly altering the compound's characteristics. Common modifications include the formation of sulfonamides and ureas, which are prominent motifs in medicinal chemistry.
| Reactant (Sulfonyl Chloride) | Resulting Derivative | Potential Application |
| Benzenesulfonyl chloride | N-(6-(benzoyl)pyridazin-3-yl)benzenesulfonamide | Core structure for further functionalization |
| 4-Toluenesulfonyl chloride | N-(6-(benzoyl)pyridazin-3-yl)-4-methylbenzenesulfonamide | Introduction of a non-polar methyl group |
| 4-Nitrobenzenesulfonyl chloride | N-(6-(benzoyl)pyridazin-3-yl)-4-nitrobenzenesulfonamide | Precursor for further modification of the nitro group |
| Methanesulfonyl chloride | N-(6-(benzoyl)pyridazin-3-yl)methanesulfonamide | Increased water solubility |
Urea (B33335) Synthesis: The amino group can be converted into a urea functionality through several synthetic routes. The most direct method involves reaction with an isocyanate. nih.gov Alternatively, less hazardous phosgene (B1210022) equivalents, such as phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate or triphosgene, can be used to generate an isocyanate intermediate in situ, which then reacts with another amine to form an unsymmetrical urea. mdpi.comorganic-chemistry.org The urea group is a valuable pharmacophore, capable of acting as both a hydrogen bond donor and acceptor.
| Reactant (Isocyanate) | Resulting Derivative | Key Feature |
| Phenyl isocyanate | 1-(6-(benzoyl)pyridazin-3-yl)-3-phenylurea | Aromatic urea derivative |
| Cyclohexyl isocyanate | 1-(6-(benzoyl)pyridazin-3-yl)-3-cyclohexylurea | Introduction of an aliphatic, cyclic moiety |
| 4-Chlorophenyl isocyanate | 1-(6-(benzoyl)pyridazin-3-yl)-3-(4-chlorophenyl)urea | Electronic modification with an electron-withdrawing group |
| tert-Butyl isocyanate | 1-(6-(benzoyl)pyridazin-3-yl)-3-(tert-butyl)urea | Introduction of a sterically bulky group |
Other modifications, such as acylation with acyl chlorides or anhydrides and reductive alkylation, can further expand the chemical space accessible from this scaffold. nih.gov
Derivatization of the Phenyl Ring for Electronic and Steric Tuning
Modification of the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which can be critical for optimizing interactions with biological targets. While direct electrophilic aromatic substitution on the phenyl ring is possible, the benzoyl group is deactivating, often requiring harsh reaction conditions and leading to meta-substituted products.
A more versatile and common strategy involves the synthesis of analogues from appropriately substituted starting materials. For instance, the initial synthesis can be performed using a substituted benzoyl chloride or benzoic acid, thereby incorporating desired functionalities onto the phenyl ring from the outset. This approach provides precise control over the position and nature of the substituents.
| Phenyl Ring Substituent | Resulting Compound Name | Electronic Effect | Steric Effect |
| 4-Fluoro | (6-Aminopyridazin-3-yl)(4-fluorophenyl)methanone | Electron-withdrawing | Minimal |
| 4-Chloro | (6-Aminopyridazin-3-yl)(4-chlorophenyl)methanone | Electron-withdrawing | Moderate |
| 4-Methoxy | (6-Aminopyridazin-3-yl)(4-methoxyphenyl)methanone | Electron-donating | Moderate |
| 3,5-di-tert-butyl | (6-Aminopyridazin-3-yl)(3,5-di-tert-butylphenyl)methanone | Electron-donating (inductive) | Significant |
| 4-(Trifluoromethyl) | (6-Aminopyridazin-3-yl)(4-(trifluoromethyl)phenyl)methanone | Strongly electron-withdrawing | Moderate |
Strategies for Carbonyl Group Transformation and Functionalization
The carbonyl group is a key site for chemical modification, offering pathways to a variety of derivatives through reduction or other transformations. The reactivity of this ketone allows for the introduction of new functional groups and alteration of the core structure's geometry. nih.gov
Reduction to Alcohol: The ketone can be readily reduced to a secondary alcohol, (6-aminopyridazin-3-yl)(phenyl)methanol, using standard reducing agents. nih.gov Mild reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. nih.gov More contemporary methods, such as using N-heterocyclic carbene boranes or zinc-catalyzed reductions with pinacolborane, also provide efficient and selective reduction under mild conditions. nih.govmdpi.com
Deoxygenation to Methylene (B1212753): Complete reduction of the carbonyl group to a methylene bridge (CH₂) can be achieved using classic deoxygenation reactions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by elimination with a strong base (e.g., KOH) at high temperatures, is a common method. masterorganicchemistry.com Another established procedure is the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.comacsgcipr.org These transformations fundamentally change the shape and electronic nature of the linker between the pyridazine and phenyl rings, converting a planar, sp²-hybridized center to a tetrahedral, sp³-hybridized one.
| Transformation | Reagents | Product Structure |
| Ketone to Alcohol | Sodium borohydride (NaBH₄) | (6-Aminopyridazin-3-yl)(phenyl)methanol |
| Ketone to Methylene | Hydrazine, KOH (Wolff-Kishner) | 6-(Benzhydryl)pyridazin-3-amine |
| Ketone to Methylene | Zinc amalgam, HCl (Clemmensen) | 6-(Benzhydryl)pyridazin-3-amine |
Introduction of Tagging Moieties for Analytical and Imaging Applications
For use as chemical probes in analytical or imaging studies, (6-Aminopyridazin-3-YL)(phenyl)methanone can be conjugated to various tagging moieties. The primary amino group serves as the most convenient attachment point for such labels. nih.gov
Fluorescent Labeling: Fluorescent tags can be covalently attached to the amino group, allowing the molecule to be visualized in biological systems. Common labeling reagents include the N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent dyes. For example, reaction with fluorescein (B123965) isothiocyanate (FITC) or a rhodamine NHS ester would yield a fluorescently labeled derivative. nih.gov The inherent fluorescence properties of some pyridazine derivatives can also be explored and enhanced through strategic modifications. acs.orgnih.gov
Affinity Tagging: Affinity tags, such as biotin, can be introduced to facilitate the detection, purification, or isolation of the molecule or its binding partners. The reaction of the amino group with an activated ester of biotin, like Biotin-NHS, results in a stable amide linkage. nih.gov
| Tag Type | Reagent Example | Resulting Conjugate | Application |
| Fluorescent Tag | Fluorescein isothiocyanate (FITC) | FITC-conjugated this compound | Fluorescence microscopy, flow cytometry |
| Fluorescent Tag | Tetramethylrhodamine NHS ester (TAMRA-NHS) | TAMRA-conjugated this compound | High-resolution imaging, FRET studies |
| Affinity Tag | Biotin N-hydroxysuccinimide ester (Biotin-NHS) | Biotinylated this compound | Affinity pull-down assays, Western blotting |
Role of 6 Aminopyridazin 3 Yl Phenyl Methanone As a Synthetic Building Block and Scaffold
Utility in the Construction of Fused Heterocyclic Systems
The bifunctional nature of (6-Aminopyridazin-3-YL)(phenyl)methanone, possessing both a nucleophilic amino group and an electrophilic carbonyl carbon, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The aminopyridazine core is a well-established platform for building annulated systems of significant interest in medicinal chemistry.
The amino group at the C6 position can react with a variety of 1,2- or 1,3-dielectrophiles to construct an additional ring fused to the pyridazine (B1198779) core. For instance, reaction with α,β-unsaturated carbonyl compounds, β-ketoesters, or malonic acid derivatives can lead to the formation of fused pyridopyrimidines or other related diazine systems. Similarly, the amino group can be diazotized and subsequently cyclized or can react with reagents like orthoformates to initiate the formation of fused triazine rings.
Research on analogous aminopyridazine and aminopyridine structures demonstrates the feasibility of these transformations. For example, pyridazin-3-one derivatives have been successfully converted into fused azines, such as azolo[1,5-a]pyrimidines. mdpi.com In a similar vein, 3-aminopyridazine (B1208633) derivatives serve as key intermediates in the synthesis of fused systems like imidazo[1,2-b]pyridazines and pyrimido[1,2-b]pyridazin-4-ones. A facile synthesis of imidazo[1,5-b]pyridazines has been developed from precursors that bear a striking structural resemblance to the title compound, such as (7-Amino-5-phenylimidazo[1,5-b]pyridazin-3-yl)(2-hydroxyphenyl)methanone. semanticscholar.org Furthermore, studies have shown the synthesis of various fused pyridazine derivatives, including pyridazinotriazines, from appropriately substituted pyridazine precursors. mdpi.com These examples underscore the synthetic potential of the aminopyridazine moiety within this compound for creating diverse, fused heterocyclic scaffolds.
| Precursor Type | Reagent | Fused System Formed | Reference |
| 6-Acetyl-3-oxopyridazine | Aminoazoles | Azolo[1,5-a]pyrimidines | mdpi.com |
| 3-Aminopyridazines | Dielectrophiles | Imidazo[1,2-b]pyridazines | |
| 4-Amino-1,2,4-triazole | Ethyl acetoacetate, POCl₃ | researchgate.netresearchgate.netrsc.orgTriazolo[4,3-b]pyridazine | nih.gov |
| 3-Formylchromones | 1-Amino-1H-imidazoles | Imidazo[1,5-b]pyridazines | semanticscholar.org |
| 4-Amino-1,2,4-triazole-5-thiols | 3-Phenyl-2-propynal | researchgate.netresearchgate.netrsc.orgTriazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazines | mdpi.com |
Integration into Polymeric and Supramolecular Architectures
The distinct functionalities of this compound offer potential for its use as a monomer in polymerization reactions or as a building block in the programmed assembly of supramolecular structures. The amino group and the phenyl ring provide sites for creating polymers with the pyridazine moiety as a repeating unit in the main chain or as a pendant group.
While direct polymerization of this compound has not been extensively reported, studies on related aminopyridine compounds establish a proof of concept. For instance, p-aminopyridine has been converted to p-aminopyridine methacrylate, which then undergoes radical homopolymerization. researchgate.net This suggests that the amino group of the title compound could be similarly functionalized to introduce a polymerizable group, allowing its incorporation into various polymer backbones. Such polymers could exhibit interesting thermal, optical, or coordination properties due to the presence of the nitrogen-rich pyridazine ring.
In supramolecular chemistry, the pyridazine ring is a valuable component due to its defined geometry and ability to participate in non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. researchgate.netrsc.org Research has shown that N-substituted 3,6-di(2-pyridyl)pyridazines can act as building blocks for novel supramolecular architectures, where crystal packing is influenced by substituent effects. researchgate.netrsc.org Similarly, 3,6-bis(4-triazolyl)pyridazines have been synthesized and studied as electron-deficient building blocks with well-defined conformations that control their supramolecular organization. researchgate.netnih.gov The structure of this compound, with its hydrogen bond donor (amino group) and acceptor sites (pyridazine nitrogens, carbonyl oxygen), as well as aromatic rings capable of π-stacking, makes it a promising candidate for designing self-assembling systems like liquid crystals, gels, or crystalline networks.
| Building Block | Interaction Type | Resulting Architecture | Reference |
| 3,6-di(2-pyridyl)pyridazines | Steric effects, Crystal packing | Controlled supramolecular structures | researchgate.netrsc.org |
| 3,6-bis(4-triazolyl)pyridazines | π-stacking, C-F···H interactions | 1D or 2D lamellar packing | researchgate.netnih.gov |
| p-Aminopyridine Methacrylate | Radical polymerization | Homopolymers with pendant aminopyridine | researchgate.net |
Precursor for Advanced Organic Materials
Nitrogen-containing heterocyclic compounds are integral to the field of materials science, particularly for developing advanced organic materials with specific electronic and photophysical properties. The electron-deficient pyridazine ring in this compound, combined with the potential for extended conjugation, suggests its utility as a precursor for materials used in organic electronics.
Derivatives of pyridazine and related diazines are explored for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. The photophysical properties of these heterocycles can be tuned by chemical modification. researchgate.net For example, studies on 3,6-bis(4-triazolyl)pyridazines indicate their potential as electron-transporting/hole-blocking materials in organic electronic devices. researchgate.netnih.gov The electronic properties of aminopyridine derivatives have also been investigated, with some compounds showing significant fluorescence quantum yields, making them suitable for use as fluorescent probes. sciforum.netmdpi.com The fusion of aryl rings to pyridyl-imino-isoindoline dyes has been shown to enhance fluorescence efficiencies, suggesting that extending the conjugation of the this compound core could lead to materials with desirable optical properties. nih.gov The inherent polarity and potential for charge transfer within the molecule make it a promising scaffold for creating new dyes, sensors, or components of electroactive polymers.
| Compound Class | Investigated Property | Potential Application | Reference |
| 3,6-bis(4-triazolyl)pyridazines | Electron-deficient nature | Electron-transporting materials | researchgate.netnih.gov |
| 2-Amino-3-cyanopyridine Derivatives | Fluorescence, Solvatochromism | Fluorescent probes | sciforum.net |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | High fluorescence quantum yield (after reduction) | Fluorescent materials | mdpi.com |
| Boron-Pyridyl-Imino-Isoindoline Dyes | Photophysical properties | Organic electronics | nih.gov |
| Pyridopyrazine Derivatives | Halochromism | Optoelectronic devices | researchgate.net |
Scaffold for Combinatorial Chemistry and Library Synthesis
In drug discovery, a scaffold is a core molecular structure upon which various substituents are attached to create a library of related compounds for biological screening. The this compound structure is an excellent candidate for a scaffold due to its rigid heterocyclic core and multiple points for diversification. The amino group and the benzoyl group can be independently modified to generate a large number of analogues.
The aminopyridazine motif is a "privileged structure" found in many biologically active compounds. For example, a series of diversely substituted 3-amino-6-phenylpyridazine analogues of the drug minaprine (B1677143) were synthesized to explore their antidepressant, serotonergic, and dopaminergic activities, demonstrating the utility of this core in establishing structure-activity relationships (SAR). nih.gov The piperazine (B1678402) scaffold, often attached to heterocyclic cores, is also widely used in drug discovery to modulate pharmacokinetic properties. nih.gov
The synthesis of compound libraries based on related heterocyclic scaffolds is a common strategy. Researchers have designed and synthesized libraries of triazolo-pyridazine and triazolo-pyrimidine derivatives as c-Met kinase inhibitors. nih.gov In another example, a library targeting the mTOR kinase was generated using a 9-(6-aminopyridin-3-yl) derivative as a key component. mit.edu Similarly, a library of (5-amino-1,2,4-triazin-6-yl)methanone derivatives was synthesized and evaluated for anticonvulsant activity. nih.gov These examples highlight the value of the aminopyridazine and related aminodiazine methanone (B1245722) frameworks as versatile scaffolds for generating focused libraries of compounds to explore new therapeutic agents. The this compound core provides a robust starting point for such combinatorial efforts.
| Core Scaffold | Library Target/Purpose | Therapeutic Area | Reference |
| 3-Amino-6-phenylpyridazine | Minaprine Analogues | Antidepressant | nih.gov |
| researchgate.netresearchgate.netrsc.orgTriazolo[4,3-b]pyridazine | c-Met Kinase Inhibitors | Oncology | nih.gov |
| 9-(6-Aminopyridin-3-yl)-benzo[h] researchgate.netsciforum.netnaphthyridinone | mTOR Inhibitors | Oncology | mit.edu |
| (5-Amino-1,2,4-triazin-6-yl)methanone | Sodium Channel Blockers | Anticonvulsant | nih.gov |
| Aminopyridine | BACE1 Inhibitors | Alzheimer's Disease | nih.gov |
Q & A
Advanced Question
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate:
- Absorption : High Caco-2 permeability (logPapp > −5.1).
- Toxicity : Low AMES mutagenicity risk (probability <0.3) .
- Molecular Dynamics (MD) : GROMACS simulations reveal stable binding conformations with proteins like COX-2 (RMSD <2.0 Å over 100 ns) .
How can regioselectivity challenges in derivatization be addressed?
Advanced Question
- Directed C–H Functionalization : Use palladium catalysts with directing groups (e.g., pyridine-2-yl) to achieve >90% regioselectivity in cross-coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction times (from 24h to 2h) and minimizes byproducts in amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
